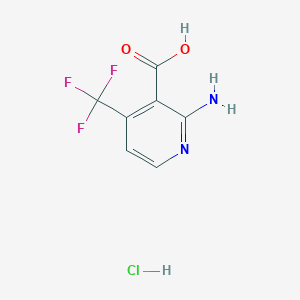

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287331-13-7 . It has a molecular weight of 242.58 . It is a powder in physical form and is typically stored at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” are complex and involve multiple steps . The compound can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .Scientific Research Applications

Biochemical Reagent

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a crucial component in various biochemical assays and experiments.

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of an active pharmaceutical ingredient (API) that becomes a part of the API. It’s a critical component in the production of various pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Synthesis of Pyridine-based Ligands

It can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations . This makes it valuable in the field of organic chemistry.

Preparation of (trifluoromethyl)pyridyllithiums

The compound is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These are important intermediates in various organic reactions.

Synthesis of Metal-Organic Frameworks (MOFs)

It’s used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis.

Synthesis of Methiodide Salts

The compound is used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry and drug design.

Safety and Handling

The compound is classified under GHS07 and comes with a warning. It has hazard statements H302, H315, H319, H335, and several precautionary statements . This information is crucial for researchers and scientists handling the compound in a laboratory setting.

Mechanism of Action

While the specific mechanism of action for “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is not mentioned in the search results, trifluoromethylpyridines have been found to have various applications in the agrochemical and pharmaceutical industries . For instance, some trifluoromethylpyridines have been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLXBQHUEJZZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287331-13-7 |

Source

|

| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2418238.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2418243.png)

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)